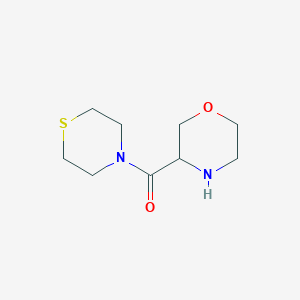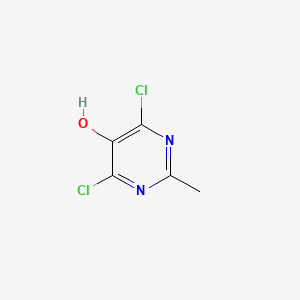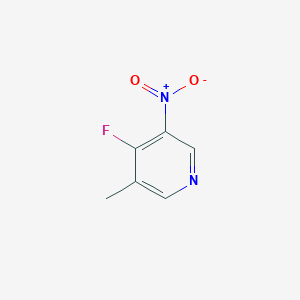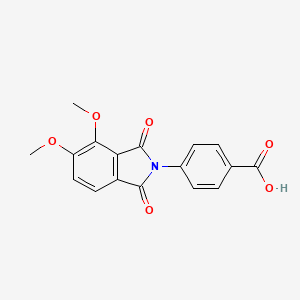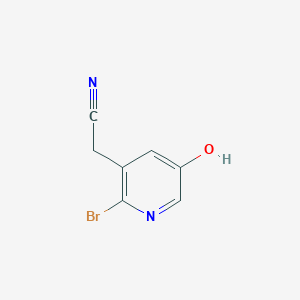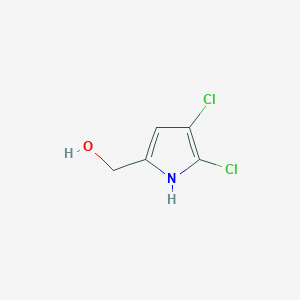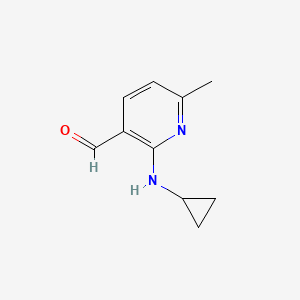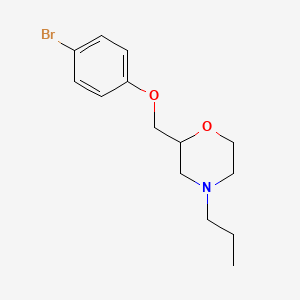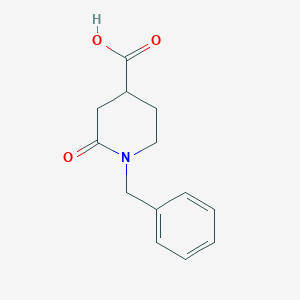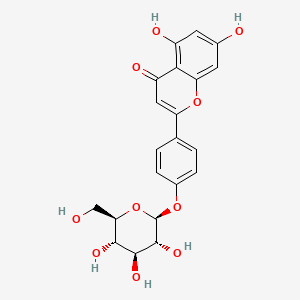
Apigenin-4'-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apigenin-4’-glucoside is a naturally occurring flavonoid glycoside, specifically a glucoside derivative of apigenin. It is found in various plants and is known for its potential health benefits, including antioxidant, anti-inflammatory, and antibacterial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of apigenin-4’-glucoside can be achieved through enzymatic glucosylation of apigenin. One method involves using a glycosyltransferase enzyme from Bacillus licheniformis, which transfers a glucose moiety to apigenin . The reaction conditions typically include the presence of UDP-glucose as a glucose donor and a suitable buffer system to maintain the pH.
Industrial Production Methods
For industrial-scale production, engineered Corynebacterium glutamicum can be used as a cell factory. This bacterium is genetically modified to overexpress glycosyltransferase and other enzymes involved in UDP-glucose synthesis, resulting in efficient glucosylation of apigenin . This method offers a cost-effective and scalable approach to produce apigenin-4’-glucoside.
Analyse Chemischer Reaktionen
Types of Reactions
Apigenin-4’-glucoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of apigenin-4’-glucoside .
Wissenschaftliche Forschungsanwendungen
Apigenin-4’-glucoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study flavonoid glycosides and their chemical properties.
Biology: It is investigated for its role in plant defense mechanisms and its interactions with other biomolecules.
Medicine: It has potential therapeutic applications due to its antioxidant, anti-inflammatory, and antibacterial properties. .
Wirkmechanismus
Apigenin-4’-glucoside exerts its effects through various molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
Antibacterial Activity: It targets bacterial DNA gyrase, inhibiting bacterial replication and growth.
Cancer Prevention: It modulates key signaling pathways involved in cell proliferation, apoptosis, and metastasis, including JAK/STAT, PI3K/Akt/mTOR, and NF-κB pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Luteolin-4’-glucoside: Another flavonoid glycoside with similar antioxidant and anti-inflammatory properties.
Quercetin-4’-glucoside: Known for its strong antioxidant activity and potential health benefits.
Kaempferol-4’-glucoside: Exhibits anti-inflammatory and anticancer properties
Uniqueness
Apigenin-4’-glucoside is unique due to its specific molecular structure, which allows it to interact with various biological targets effectively. Its glycoside form enhances its solubility and bioavailability compared to its aglycone form, apigenin .
Eigenschaften
CAS-Nummer |
20486-34-4 |
|---|---|
Molekularformel |
C21H20O10 |
Molekulargewicht |
432.4 g/mol |
IUPAC-Name |
5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-3-1-9(2-4-11)14-7-13(25)17-12(24)5-10(23)6-15(17)30-14/h1-7,16,18-24,26-28H,8H2/t16-,18-,19+,20-,21-/m1/s1 |
InChI-Schlüssel |
ICLVCWSZHUZEFT-QNDFHXLGSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O |
melting_point |
234 - 235 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


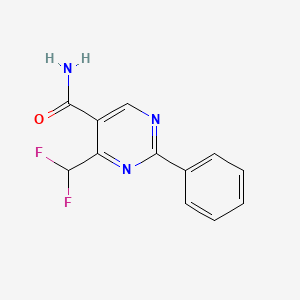
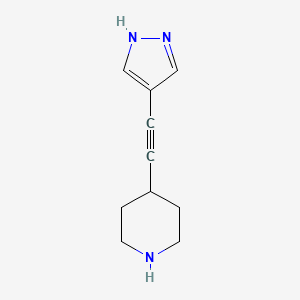
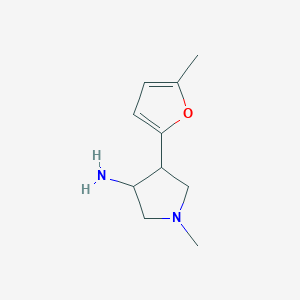
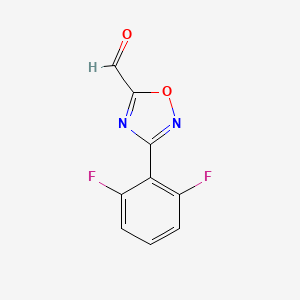
![7-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B15055707.png)
